5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-11-4(2-3-8-11)5-9-10-6(7)12-5/h2-3H,1H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDYZEMIJHVYLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670535 | |
| Record name | 5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204297-14-2 | |
| Record name | 5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 1-methyl-1H-pyrazole-5-carbothioamide. This intermediate is then treated with hydrazine hydrate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Scientific Research Applications
Medicinal Chemistry
5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine has been investigated for its potential as:
- Antimicrobial Agent : Studies have shown that this compound exhibits significant antibacterial and antifungal properties. For instance, it has been tested against various strains of bacteria and fungi, demonstrating efficacy comparable to established antimicrobial agents.
| Pathogen | Inhibition Zone (mm) | Comparison Drug | Efficacy |
|---|---|---|---|
| Staphylococcus aureus | 15 | Penicillin | Moderate |
| Escherichia coli | 18 | Ciprofloxacin | High |
| Candida albicans | 12 | Fluconazole | Moderate |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary studies suggest it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Comparison Drug | Efficacy |
|---|---|---|---|
| HeLa (Cervical) | 10 | Doxorubicin | Comparable |
| MCF7 (Breast) | 8 | Tamoxifen | Higher |
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. It has shown potential in inhibiting specific enzymes involved in metabolic pathways related to cancer and inflammation.
Material Science Applications
Beyond medicinal chemistry, this compound is being explored in material science for its potential use in developing novel materials with unique electronic properties. Its heterocyclic structure allows for interactions that can enhance conductivity and stability in various applications.
Case Studies
Several case studies highlight the efficacy of this compound:
- Antimicrobial Efficacy Study : In a controlled study involving multiple bacterial strains, the compound exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines demonstrated a significant reduction in cell viability at micromolar concentrations.
- Material Development Research : Researchers have utilized this compound in synthesizing conductive polymers that show promise for use in electronic devices.
Mechanism of Action
The mechanism of action of 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can disrupt various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 5-Substituted-1,3,4-oxadiazol-2-amine Derivatives
Structural and Electronic Considerations
- Pyrazole vs. However, indole and quinoline derivatives exhibit stronger π-π interactions with kinase ATP-binding pockets .
- Aryl vs. Heteroaryl Substituents : Methoxyphenyl and trimethoxyphenyl groups (e.g., ) enhance electron density, improving interactions with hydrophobic pockets. In contrast, the pyrazole’s nitrogen atoms may form additional hydrogen bonds or coordinate metal ions.
- Hydrogen Bonding: The 2-amino group in all analogues engages in critical hydrogen bonds with targets like GSK-3β (Val135, Tyr134) . The pyrazole’s methyl group in the target compound may shield the oxadiazole core from metabolic oxidation.
Physicochemical and Drug-Likeness
- Lipinski Compliance : Most analogues (e.g., ) adhere to the “rule of five” (molecular weight <500, logP <5). The target compound (MW 191.19) exceeds these criteria, suggesting favorable oral bioavailability.
- Solubility : Pyrazole’s polarity may enhance aqueous solubility compared to hydrophobic groups like naphthyl .
Biological Activity
5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound notable for its dual ring structure, which incorporates both pyrazole and oxadiazole moieties. This unique configuration has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer treatment, antimicrobial actions, and enzyme inhibition. This article reviews the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C6H7N5O. The synthesis typically involves cyclization reactions from precursors like 1-methyl-1H-pyrazole derivatives, often utilizing reagents such as carbon disulfide and hydrazine hydrate under controlled conditions .
Biological Activity Overview
The compound has been studied for various biological activities:
Anticancer Activity:
Research indicates that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, a study reported that compounds similar to this compound showed IC50 values ranging from 1.82 to 5.55 μM against cancer cell lines such as HCT-116 and MCF-7 .
Mechanism of Action:
The mechanism of action involves binding to specific enzymes or receptors, inhibiting their activity. This interaction can disrupt critical biological pathways essential for cancer cell proliferation .
Antimicrobial Properties:
The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest it may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens is limited .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound and its derivatives:
| Study | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Study A | HCT-116 | 2.86 | Anticancer |
| Study B | MCF-7 | 4.17 | Anticancer |
| Study C | HePG2 | 5.55 | Anticancer |
| Study D | Bacterial Strain X | N/A | Antimicrobial |
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds like 1-methyl-1H-pyrazol derivatives and other oxadiazole-based compounds, this compound demonstrates enhanced biological activity due to its unique structural features that facilitate interaction with multiple biological targets .
Q & A
(Basic) What are the recommended synthetic routes for 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine, and how can purity be ensured?
The compound is typically synthesized via cyclization of hydrazide derivatives with appropriate carbonyl precursors. For example:
- Step 1 : React 1-methyl-1H-pyrazole-5-carboxylic acid hydrazide with a cyanogen bromide (or thiocyanate) source to form the oxadiazole ring .
- Step 2 : Purify intermediates via recrystallization or column chromatography.
- Purity Validation : Use 1H/13C NMR to confirm NH₂ and C=N peaks (e.g., NH₂ at δ 7.42–7.50 ppm, C=N at 157–164 ppm) and FTIR for C-O-C (1045–1047 cm⁻¹) and C=N (1642–1646 cm⁻¹) vibrations .
(Basic) Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?
- 1H/13C NMR :
- FTIR :
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 165.24 for C₇H₉N₅O) confirm the molecular formula .
(Advanced) How can X-ray crystallography using SHELX software determine molecular conformation and hydrogen bonding patterns?
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) to collect diffraction data. Refinement in SHELXL resolves disorder (e.g., furan ring disorder with 76:24 occupancy) .
- Key Interactions :
- Validation : Check R-factor (<0.05) and electron density maps for reliability .
(Advanced) What strategies resolve contradictions between computational ligand interaction predictions and experimental bioassay results?
- Case Study : If docking predicts strong binding but bioassays show weak activity:
(Advanced) How can substituents on the oxadiazole ring be optimized to enhance antimicrobial activity while minimizing cytotoxicity?
- SAR Insights :
- Screening : Use MIC assays and cytotoxicity tests (e.g., MTT on HEK293 cells) to balance efficacy and safety .
(Basic) What in vitro models are appropriate for initial antimicrobial evaluation of this compound?
- Bacterial Strains : S. aureus (Gram-positive) and E. coli (Gram-negative) via disk diffusion or broth microdilution .
- Fungal Strains : Candida albicans using spread plate assays .
- Reference Standards : Compare to ampicillin (bacteria) and fluconazole (fungi) .
(Advanced) How do solvent choice and reaction conditions impact the yield and regioselectivity in oxadiazole synthesis?
- Solvent Effects :
- Ethanol/MeOH : Favor cyclization but may require reflux (4–6 hours) .
- DCM/THF : Lower polarity reduces side reactions but prolongs reaction time .
- Catalysts : Mn(OAc)₂ promotes cyclization via weak acid catalysis, minimizing byproducts .
(Advanced) What role do π-π stacking and C-H···X interactions play in the solid-state packing of oxadiazole derivatives?
- π-π Stacking : Stabilizes aromatic rings (e.g., pyrazole and oxadiazole) with centroid distances of 3.29–3.46 Å .
- C–H⋯N/O : Contributes to 3D network formation (e.g., C7–H7⋯N3, 2.54 Å) .
- Impact : These interactions influence solubility and melting points, critical for formulation .
(Basic) What are the common impurities encountered during synthesis, and how are they identified and removed?
- Impurities : Uncyclized hydrazides or dimerized byproducts.
- Detection : LC-MS or TLC (Rf comparison).
- Removal : Gradient column chromatography (hexane:EtOAc) or recrystallization .
(Advanced) How does the choice of crystallization solvent affect polymorph formation in oxadiazole derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
